1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide
Description
This compound features a 10,11-dihydro-5H-dibenzo[b,f]azepine core linked via a 2-oxoethyl chain to a piperidine-4-carboxamide group. The dibenzoazepine moiety is common in tricyclic antidepressants (TCAs), but the piperidine-carboxamide side chain distinguishes it from classical TCAs like imipramine or desipramine. This structural modification may influence receptor binding, metabolic stability, and therapeutic applications .
Properties
IUPAC Name |
1-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c23-22(27)18-11-13-24(14-12-18)15-21(26)25-19-7-3-1-5-16(19)9-10-17-6-2-4-8-20(17)25/h1-8,18H,9-15H2,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOFJLPUMJEBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which is then reacted with piperidine-4-carboxylic acid. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The piperidine-4-carboxamide moiety is susceptible to hydrolysis under acidic or alkaline conditions:
The stability of the amide bond is influenced by steric hindrance from the piperidine and dibenzoazepine rings, potentially slowing hydrolysis compared to simpler amides .
Reduction of the Ketone Group
The 2-oxoethyl group can undergo reduction to form secondary alcohols:
The bulky dibenzoazepine ring may reduce reaction efficiency due to steric effects .
Nucleophilic Addition at the Ketone
The ketone participates in nucleophilic additions, forming derivatives such as hydrazones or semicarbazones:
| Reagent | Product | Application |
|---|---|---|
| Hydrazine | 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydrazonoethyl]piperidine-4-carboxamide | Precursor for heterocyclic synthesis |
| Hydroxylamine | Oxime derivative | Stabilization of ketone functionality |
Reactivity of the Piperidine Nitrogen
The secondary amine in the piperidine ring can undergo alkylation or acylation, though the carboxamide group may moderate reactivity:
Electrophilic Aromatic Substitution
The dibenzoazepine core may undergo limited electrophilic substitution due to steric and electronic effects:
Oxidation Reactions
Photochemical and Thermal Stability
-
Thermal decomposition begins at ~250°C, producing CO₂ and fragmented aromatic amines .
-
UV exposure induces radical formation at the ketone group, leading to dimerization or cross-linking.
Biological Interactions Influencing Reactivity
In enzymatic environments (e.g., Trypanothione synthetase inhibition):
Scientific Research Applications
1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Dibenzoazepine Cores
Imipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- Key Differences: Side chain: Imipramine has a dimethylaminopropyl group, whereas the target compound substitutes this with a piperidine-4-carboxamide group via a ketone linkage.
- Clinical Relevance : Imipramine is a TCA used for depression and anxiety, but its anticholinergic side effects (e.g., dry mouth, sedation) are well-documented. The target compound’s modified side chain might reduce such off-target effects .
Trimipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine)
- Key Differences :
- Safety Profile: Trimipramine’s sedative effects are pronounced due to histamine H1 receptor antagonism. The target compound’s piperidine-carboxamide moiety may mitigate this interaction .
Desipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine)
- Key Differences: Desipramine lacks the second methyl group on the amine, reducing its anticholinergic activity. The target compound’s carboxamide group could shift the mechanism from monoamine reuptake inhibition to enzyme modulation (e.g., acetylcholinesterase) .
Analogues with Modified Side Chains
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
- Key Differences :
Compound 44 (2-(Diethylamino)-1-(3-((5-methyl-1,3,4-oxadiazol-2-yl)amino)-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one)
- Key Differences: Incorporates a diethylamino group and a methyl-oxadiazolylamino substituent.
Halogenated and Substituted Derivatives
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine
- The target compound lacks halogens, which may reduce toxicity but limit potency .
Biological Activity
1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide can be broken down as follows:
- Molecular Formula : C18H20N2O2
- Molecular Weight : 300.36 g/mol
- IUPAC Name : 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide
Antidepressant and Anxiolytic Effects
The compound is structurally related to dibenzazepine derivatives, which are known for their antidepressant properties. Research indicates that compounds with similar structures exhibit significant serotonin reuptake inhibition and modulation of norepinephrine levels in the brain, contributing to their antidepressant effects .
Neuroprotective Effects
Studies have shown that derivatives of dibenzazepine can protect neuronal cells from oxidative stress and apoptosis. For example, a related compound demonstrated the ability to reduce cell death in models of neurodegeneration by inhibiting apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide can be influenced by various structural modifications. Key findings include:
- Substituent Variability : Modifications on the piperidine or dibenzazepine rings can enhance binding affinity to neurotransmitter receptors.
- Carbonyl Group Influence : The presence of a carbonyl group at the 2-position has been shown to increase potency against certain targets associated with depression and anxiety disorders .
Clinical Evaluations
A clinical study investigated the efficacy of similar dibenzazepine derivatives in patients with major depressive disorder (MDD). Results indicated that these compounds significantly improved mood and reduced anxiety symptoms compared to placebo controls .
In Vitro Studies
In vitro assays demonstrated that 1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide exhibited potent inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition is correlated with antidepressant activity .
Comparative Biological Activity Table
Q & A
Q. Example Workflow :
Synthesize the compound using validated protocols .
Characterize via H NMR (400 MHz, DMSO-d6) to confirm integration ratios.
Cross-validate with high-resolution MS (HRMS) to rule out impurities .
Advanced: What mechanistic hypotheses explain the instability of the 2-oxoethyl linker during storage, and how can this be addressed experimentally?
Methodological Answer:
Hypotheses :
Q. Experimental Solutions :
- Stability assays : Conduct accelerated degradation studies under varying humidity (40–80% RH) and temperature (25–40°C) to identify degradation pathways .
- Protective formulations : Use lyophilization or inert gas (N) packaging to minimize hydrolytic/oxidative exposure .
- Additive screening : Evaluate stabilizers (e.g., antioxidants like BHT) in solid-state formulations .
Advanced: How can contradictory data in reported synthetic pathways (e.g., divergent yields or byproducts) be resolved?
Methodological Answer:
Address discrepancies through:
- Reaction monitoring : Use inline FTIR or HPLC to track intermediate formation and identify side reactions (e.g., over-acylation or dimerization) .
- Reproducibility trials : Replicate published protocols with strict control of variables (e.g., solvent purity, catalyst batch) .
- Computational modeling : Apply DFT calculations to predict energetically favorable pathways and compare with experimental outcomes .
Case Study :
In , a 45% yield was achieved for a piperidine-acid derivative using acetic anhydride, while reported 86% for a benzodiazepine analog. Contradictions may arise from differences in steric hindrance or electron-withdrawing effects, necessitating substrate-specific optimization .
Advanced: How should researchers integrate theoretical frameworks into experimental design for this compound?
Methodological Answer:
Align experiments with two theoretical lenses :
Molecular orbital theory : Predict reactivity of the dibenzoazepine ring (e.g., electrophilic substitution sites) using HOMO-LUMO gap analysis .
Retrosynthetic analysis : Deconstruct the hybrid scaffold into modular units (e.g., dibenzoazepine core + piperidine-carboxamide sidechain) to streamline synthesis .
Q. Implementation Steps :
- Step 1 : Use software (e.g., Gaussian) to model charge distribution and identify reactive hotspots .
- Step 2 : Design convergent synthetic routes based on disconnections predicted by retrosynthesis .
- Step 3 : Validate predictions with small-scale pilot reactions .
Advanced: What strategies mitigate health/environmental risks during large-scale synthesis?
Methodological Answer:
Adopt green chemistry principles :
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
- Catalyst recycling : Use immobilized reagents (e.g., silica-supported AlCl) to reduce waste .
- Waste treatment : Neutralize acidic byproducts with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
